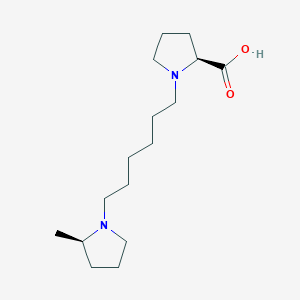
(S)-1-(6-((R)-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its two pyrrolidine rings and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine rings, followed by the introduction of the hexyl chain and the carboxylic acid group. Common reagents used in these reactions include pyrrolidine, hexyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound, which is crucial for its biological activity.
化学反応の分析
Types of Reactions
(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, often targeting the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine rings, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols.
科学的研究の応用
(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-1-(6-((S)-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid: A stereoisomer with different biological activity.
1-(6-Hexyl)pyrrolidine-2-carboxylic acid: Lacks the additional pyrrolidine ring, resulting in different chemical properties.
Uniqueness
(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and industrial applications.
生物活性
(S)-1-(6-((R)-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid is a compound of interest in pharmacology due to its potential biological activities, particularly in the modulation of G protein-coupled receptors (GPCRs) and its implications in therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant studies.
Chemical Structure
The compound is characterized by its unique structure, which includes two pyrrolidine rings and a carboxylic acid group. This configuration is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves:
- GPCR Modulation : It acts on various GPCRs, which are pivotal in numerous physiological processes.
- Receptor Specificity : The compound shows selective binding affinity to certain receptor subtypes, influencing downstream signaling pathways.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on GPCR Modulation :
- Objective : To evaluate the impact of this compound on GPCR-mediated signaling.
- Methods : In vitro assays were conducted using cell lines expressing various GPCRs.
- Findings : The compound selectively activated certain receptors, enhancing intracellular signaling cascades associated with neuroprotection and metabolic regulation.
-
Neuroprotective Study :
- Objective : To assess the neuroprotective effects of the compound against oxidative stress.
- Methods : Neuronal cell cultures were exposed to oxidative agents, followed by treatment with the compound.
- Findings : Significant reduction in cell death was observed, suggesting potential therapeutic applications in neurodegenerative diseases.
-
Enzymatic Inhibition Study :
- Objective : To determine the inhibitory effects on specific metabolic enzymes.
- Methods : Enzyme assays were performed to measure activity levels in the presence of varying concentrations of the compound.
- Findings : The compound demonstrated effective inhibition at micromolar concentrations, indicating its potential as a lead compound for drug development.
特性
分子式 |
C16H30N2O2 |
|---|---|
分子量 |
282.42 g/mol |
IUPAC名 |
(2S)-1-[6-[(2R)-2-methylpyrrolidin-1-yl]hexyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H30N2O2/c1-14-8-6-12-17(14)10-4-2-3-5-11-18-13-7-9-15(18)16(19)20/h14-15H,2-13H2,1H3,(H,19,20)/t14-,15+/m1/s1 |
InChIキー |
WIRZYPZMRUBQFP-CABCVRRESA-N |
異性体SMILES |
C[C@@H]1CCCN1CCCCCCN2CCC[C@H]2C(=O)O |
正規SMILES |
CC1CCCN1CCCCCCN2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















